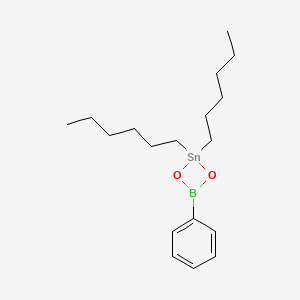![molecular formula C11H16Se2 B14333532 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene CAS No. 103971-57-9](/img/structure/B14333532.png)
1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene is an organoselenium compound characterized by the presence of selenium atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with sodium methylselenolate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compounds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene involves its interaction with biological molecules through redox reactions. The selenium atoms in the compound can undergo oxidation and reduction, which allows the compound to act as an antioxidant. This redox activity can modulate various cellular pathways and molecular targets, contributing to its biological effects.
Comparación Con Compuestos Similares
1,1-Bis(methylselanyl)ethane: Another organoselenium compound with similar redox properties.
4,4’-Dimethylbibenzyl: A structurally related compound with different functional groups.
Uniqueness: 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene is unique due to the presence of both selenium atoms and a benzene ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
103971-57-9 |
|---|---|
Fórmula molecular |
C11H16Se2 |
Peso molecular |
306.2 g/mol |
Nombre IUPAC |
1-[1,1-bis(methylselanyl)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C11H16Se2/c1-9-5-7-10(8-6-9)11(2,12-3)13-4/h5-8H,1-4H3 |
Clave InChI |
LZYGYPOHFCDFHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)([Se]C)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


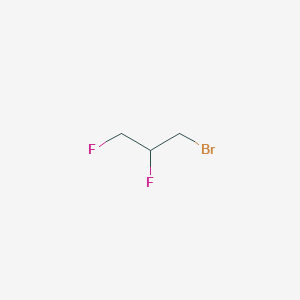
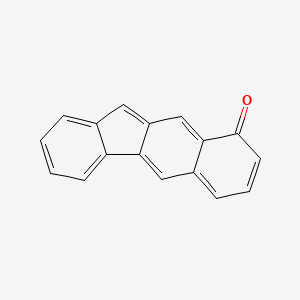
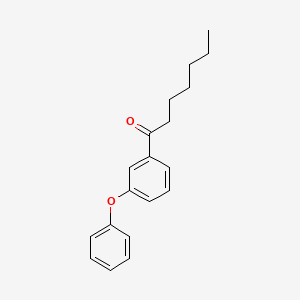
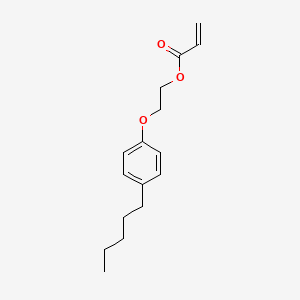
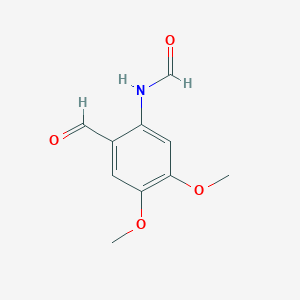
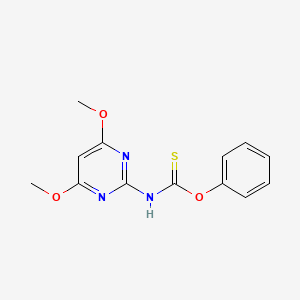

![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
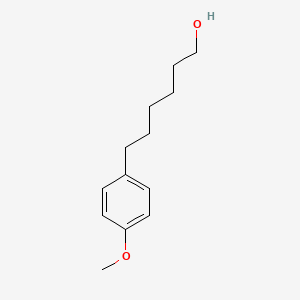


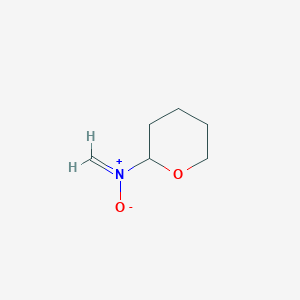
![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/structure/B14333537.png)
